Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate
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Overview
Description
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H16N4O5 and its molecular weight is 380.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel Thrombin-Receptor Antagonists
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized for their potential as novel thrombin-receptor antagonists. These compounds, through systemic structural variations, have shown differentiation and proliferation effects on HL-60 cells and antiproliferatory activities against several cancer cell lines, suggesting their potential as lead compounds for further research (郭瓊文, 2006).
Antimicrobial Applications
Potential Antimicrobial Agents
New Quinazolines, synthesized from reactions involving Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have been screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents against various pathogens (N. Desai, P. N. Shihora, D. Moradia, 2007).
Chemical Synthesis Techniques
Alkenylation, Benzylation, and Alkylation Techniques
Ethyl oxazole-4-carboxylate was successfully alkenylated, benzylated, and alkylated, demonstrating the versatility of palladium-catalyzed reactions for modifying the oxazole ring, thus expanding the toolbox for organic synthesis (Cécile Verrier, C. Hoarau, F. Marsais, 2009).
Antitumor Activity
Development of Anti-PAR4 Agents
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives were synthesized and evaluated for their selective anti-PAR4 activity. These studies led to the identification of new compounds with potent antiplatelet activity, highlighting their potential in the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
Antioxidative Effects
Protection Against Ethanol-Induced Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles demonstrated protective effects against ethanol-induced oxidative stress in mice, suggesting their utility in managing oxidative stress in an organ-selective manner (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Corrosion Inhibition
Oxazole Derivatives as Corrosion Inhibitors
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate analogs were studied for their corrosion inhibition performance on mild steel, demonstrating the significance of oxazole derivatives in corrosion protection strategies (H. Rahmani et al., 2018).
Mechanism of Action
Target of action
Oxazole derivatives have been found to have a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Mode of action
Oxazole derivatives often work by binding to various enzymes and receptors via numerous non-covalent interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Oxazole derivatives have been found to interfere with a wide range of biological processes .
Result of action
Oxazole derivatives have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
ethyl 4-[[2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(26)13-3-5-14(6-4-13)21-17(25)15-11-28-19(22-15)23-16(24)12-7-9-20-10-8-12/h3-11H,2H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLBZIPNBQDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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